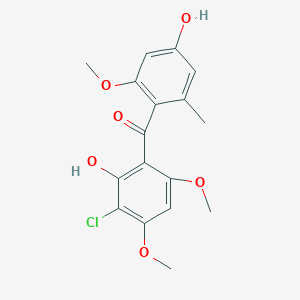![molecular formula C10H7N3O3S B1654295 2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate CAS No. 219618-92-5](/img/structure/B1654295.png)
2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate
Descripción general
Descripción
2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate, commonly known as NPyT, is a compound that has been widely used in scientific research due to its unique properties. NPyT is a redox-active compound that can undergo reversible oxidation and reduction, making it an important tool in the study of various biological processes.
Mecanismo De Acción
The mechanism of action of NPyT involves its ability to undergo reversible oxidation and reduction. NPyT can accept or donate electrons, allowing it to participate in redox reactions. It can also act as a radical scavenger, preventing the formation of reactive oxygen species. NPyT has been shown to interact with various biomolecules such as proteins, DNA, and lipids, leading to changes in their redox state.
Biochemical and Physiological Effects:
NPyT has been shown to have various biochemical and physiological effects. It can induce oxidative stress in cells, leading to cell death. However, at lower concentrations, NPyT has been shown to have antioxidant effects, protecting cells from oxidative damage. NPyT has also been shown to inhibit the activity of various enzymes such as xanthine oxidase and NADPH oxidase. In addition, NPyT has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NPyT in lab experiments is its unique redox properties, which allow it to participate in various biological processes. NPyT is also relatively stable and can be easily synthesized. However, one limitation of using NPyT is its potential toxicity at high concentrations. Careful consideration should be given to the concentration of NPyT used in experiments to avoid potential toxicity.
Direcciones Futuras
There are several future directions for the study of NPyT. One area of interest is the use of NPyT as a probe to study the redox properties of proteins and enzymes. NPyT can also be used to study the role of oxidative stress in various diseases such as cancer and neurodegenerative disorders. Another area of interest is the development of NPyT-based therapeutics for the treatment of these diseases. In addition, further studies are needed to determine the optimal concentration of NPyT to use in experiments to avoid potential toxicity.
Aplicaciones Científicas De Investigación
NPyT has been widely used in scientific research as a redox-active compound. It has been shown to be a potent electron acceptor and donor, making it useful in the study of various biological processes such as oxidative stress, redox signaling, and electron transfer. NPyT has also been used as a probe to study the redox properties of proteins and enzymes.
Propiedades
IUPAC Name |
3-nitro-2-(1-oxidopyridin-1-ium-2-yl)sulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3S/c14-12-7-2-1-5-9(12)17-10-8(13(15)16)4-3-6-11-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRKXGMRHFYXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SC2=C(C=CC=N2)[N+](=O)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379037 | |
| Record name | 2-[(3-nitro-2-pyridyl)thio]pyridinium-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Nitro-2-pyridyl)thio]pyridinium-1-olate | |
CAS RN |
219618-92-5 | |
| Record name | 2-[(3-nitro-2-pyridyl)thio]pyridinium-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-(4-Fluorophenyl)ethyl]pyrazol-4-amine](/img/structure/B1654219.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate](/img/structure/B1654221.png)


![tert-Butyl 2-{[(tert-butoxy)carbonyl]amino}-4-chloropyridine-3-carboxylate](/img/structure/B1654225.png)



![[4-(4-Methylbenzoyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-(4-methylphenyl)methanone](/img/structure/B1654232.png)


